

Synonyms and alternative names for Dihydroeugenol.

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Compound of Interest

Compound Name: **2-Methoxy-4-propylphenol**

Cat. No.: **B1219966**

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An In-Depth Technical Guide to **2-Methoxy-4-propylphenol** (Dihydroeugenol)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methoxy-4-propylphenol**, commonly known as Dihydroeugenol. It includes a detailed compilation of its synonyms and alternative names, a summary of its physicochemical properties, and detailed experimental protocols for its synthesis and for the evaluation of its biological activities.

Nomenclature and Identification

Dihydroeugenol is known by a variety of synonyms and alternative names in scientific literature and commercial databases. Proper identification is crucial for accurate research and sourcing. The compound's IUPAC name is **2-methoxy-4-propylphenol**.^{[1][2][3][4]}

Table 1: Synonyms and Alternative Names for Dihydroeugenol

Type	Name/Identifier	Source/Reference
IUPAC Name	2-methoxy-4-propylphenol	[1] [2] [3] [4] [5]
Common Name	Dihydroeugenol	[1] [2] [3] [4] [6] [7]
Systematic Names	4-Propylguaiacol	[3] [4] [6] [7] [8]
4-Propyl-2-methoxyphenol	[4] [6]	
Phenol, 2-methoxy-4-propyl-	[1] [4]	
p-Propylguaiacol	[4] [9]	
(4-Hydroxy-3-methoxyphenyl)propane	[4] [6]	
4-Hydroxy-3-methoxypropylbenzene	[4] [6]	
Guaiacylpropane	[4] [6] [9]	
Trade/Other Names	Cerulignol	[4] [6] [9]
Coerulignol	[4] [6] [9]	
Eugenol dihydro	[4]	
Registry Numbers	CAS Number: 2785-87-7	[1] [2] [3] [5] [6] [10]
EC Number: 220-499-0	[2] [4] [6]	
FEMA Number: 3598	[2] [6] [11]	
FLAVIS Number: 04.049	[2] [6]	
PubChem CID: 17739	[4] [8]	

Physicochemical Properties

The physicochemical properties of Dihydroeugenol are essential for its application in various fields, from fragrance formulation to drug development.

Table 2: Physicochemical Data for Dihydroeugenol

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₄ O ₂	[1] [2] [6]
Molecular Weight	166.22 g/mol	[1] [4] [6]
Appearance	Pale yellow to colorless liquid; may crystallize at lower temperatures.	[1] [6] [12] [13]
Odor Profile	Spicy, woody, with notes of bay leaf and pimento; drier and less sweet than eugenol.	[1] [2] [6] [12]
Boiling Point	240°C (464°F)	[6]
125-126°C at 14 mm Hg		[9] [10]
Melting Point	16-17°C (60.8-62.6°F)	[6] [10] [13]
Density	1.038 g/mL at 25°C	[6] [9] [10]
Refractive Index	1.522 (n _{20/D})	[9] [10]
Flash Point	>100°C (>212°F)	[1] [12]
113°C (235.4°F)		[6] [10]
Vapor Pressure	0.15 Pa at 20°C	[1]
1.79 Pa at 20°C		[12]
LogP (Octanol/Water)	2.39 (measured)	[1] [12]
2.35330		[10]
Solubility	Insoluble in water.	[1]
Biodegradability	Readily biodegradable.	[1]

Experimental Protocols

Synthesis of Dihydroeugenol via Catalytic Hydrogenation

Dihydroeugenol can be synthesized by the catalytic hydrogenation of eugenol or isoeugenol.^[6] This process involves the saturation of the alkene side chain.

Objective: To reduce the prop-2-en-1-yl side chain of eugenol to a propyl group to form Dihydroeugenol.

Materials:

- Eugenol (starting material)
- Palladium on charcoal (Pd/C, 5-10%) or Palladium on Y-zeolite (Pd/Y) catalyst
- Methanol or Ethanol (solvent)
- Hydrogen gas (H₂)
- High-pressure reactor (e.g., Parr shaker)
- Filtration apparatus (e.g., Celite bed)
- Rotary evaporator

Procedure:

- Catalyst Preparation (for Pd/Y):
 1. Add 5g of Y-zeolite to 50 mL of methanol containing the desired amount of palladium salt (e.g., palladium(II) chloride).
 2. Shake the suspension at room temperature for 24 hours to allow for ion exchange/impregnation.
 3. Dry the impregnated zeolite in an oven at 70°C.
 4. Calcinate the dried material at 500°C for 5 hours.
 5. Activate the catalyst by oxidation at 350°C for 3 hours, followed by reduction under a hydrogen flow at 350°C for 3 hours.^[8]

- Hydrogenation Reaction:

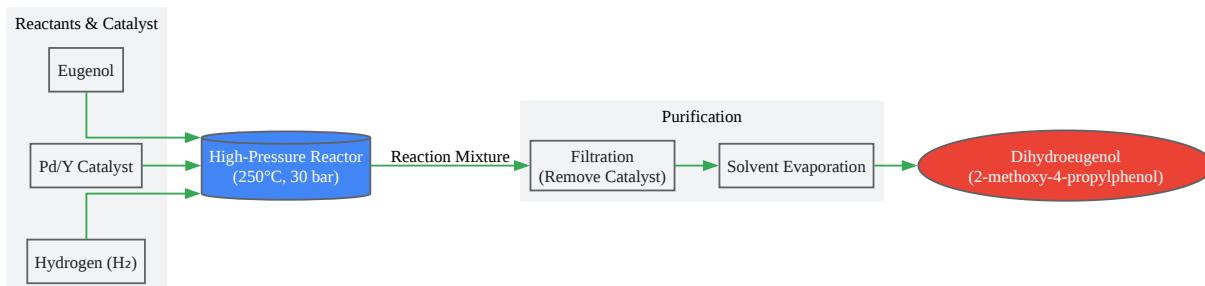
1. Place the starting material, eugenol (e.g., 5 g), and the catalyst (e.g., 6% w/w of Pd/Y catalyst) into a high-pressure reactor vessel.[8]
2. Add a suitable solvent, such as methanol or ethanol, to dissolve the eugenol.
3. Seal the reactor and purge it several times with nitrogen gas to remove any air, followed by purging with hydrogen gas.
4. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 30 bar).
5. Heat the reactor to the target temperature (e.g., 245-250°C) while stirring or shaking to ensure proper mixing.[8]
6. Maintain the reaction under these conditions for a set duration (e.g., 3 hours), monitoring hydrogen uptake to gauge reaction progress.[8]

- Work-up and Purification:

1. After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
2. Purge the reactor with nitrogen gas.
3. Dilute the reaction mixture with additional solvent and filter it through a pad of Celite to remove the catalyst.
4. Wash the filter cake with a small amount of fresh solvent.
5. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
6. The resulting crude product can be further purified by vacuum distillation if necessary.

- Analysis:

1. Confirm the structure and purity of the final product, **2-methoxy-4-propylphenol**, using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.



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Catalytic hydrogenation workflow for Dihydroeugenol synthesis.

Protocol for Carbonic Anhydrase Inhibition Assay

Dihydroeugenol has been identified as an inhibitor of human carbonic anhydrase (CA) isoenzymes.^{[3][14]} The following is a generalized colorimetric protocol to screen for CA inhibitory activity, based on the esterase activity of the enzyme.

Objective: To determine the inhibitory effect of Dihydroeugenol on the enzymatic activity of carbonic anhydrase.

Principle: The assay utilizes the esterase activity of CA on a specific substrate, which releases a chromogenic product (e.g., p-nitrophenol), quantifiable by absorbance at 405 nm. An inhibitor will reduce the rate of product formation.

Materials:

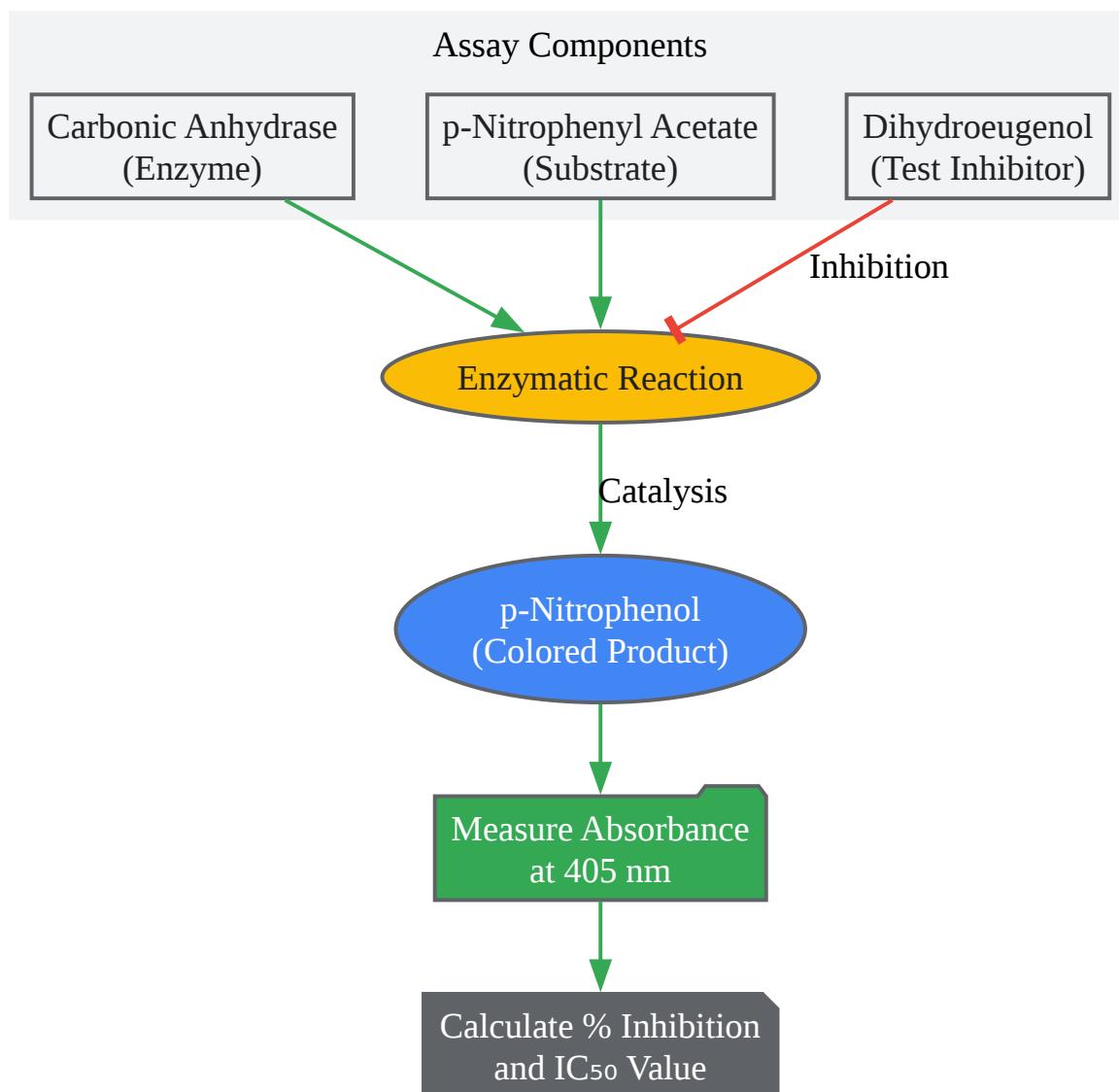
- Carbonic Anhydrase (human, specific isoenzyme e.g., CA-II)
- Assay Buffer (e.g., Tris-SO₄ buffer)
- CA Substrate (e.g., p-Nitrophenyl Acetate)
- Dihydroeugenol (Test Inhibitor)
- Acetazolamide (Positive Control Inhibitor)
- Solvent for inhibitors (e.g., DMSO)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm

Procedure:

- Reagent Preparation:
 1. Prepare a stock solution of Dihydroeugenol in DMSO. Create a serial dilution to test a range of concentrations.
 2. Prepare a stock solution of Acetazolamide in DMSO for the positive control.
 3. Reconstitute the lyophilized CA enzyme in the assay buffer to the desired concentration.
 4. Prepare the CA substrate solution in an appropriate solvent (e.g., ethanol or acetonitrile) shortly before use.
- Assay Protocol:
 1. Design the plate layout: include wells for a negative control (enzyme + substrate, no inhibitor), positive control (enzyme + substrate + Acetazolamide), test inhibitor (enzyme + substrate + Dihydroeugenol at various concentrations), and a background control (substrate only, no enzyme).
 2. To each well, add the appropriate volume of Assay Buffer.

3. Add 1-2 μ L of the diluted test inhibitor (Dihydroeugenol) or control inhibitor (Acetazolamide) to the respective wells. For the negative control, add the same volume of solvent (DMSO).
4. Add the CA enzyme solution to all wells except the background control.
5. Mix gently and pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
6. Initiate the reaction by adding the CA substrate to all wells.

- Measurement and Data Analysis:
 1. Immediately begin measuring the absorbance at 405 nm in kinetic mode at a set temperature (e.g., 25°C) for 10-30 minutes, taking readings every 30-60 seconds.
 2. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) and then measure the final absorbance.
 3. Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
 4. Subtract the background reading from all other readings.
 5. Determine the percent inhibition for each concentration of Dihydroeugenol using the formula: % Inhibition = $[(\text{Rate of Negative Control} - \text{Rate of Test Well}) / \text{Rate of Negative Control}] * 100$
 6. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

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